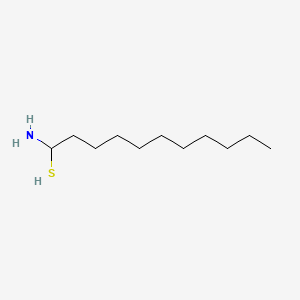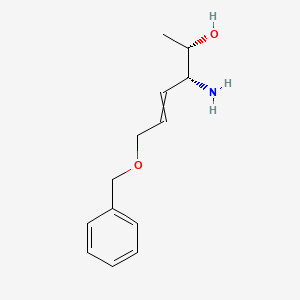
(2S,3R)-3-Amino-6-(benzyloxy)hex-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-Amino-6-(benzyloxy)hex-4-en-2-ol is a chiral compound with significant potential in various fields of scientific research. This compound features an amino group, a benzyloxy group, and a double bond within its hexane backbone, making it a versatile molecule for synthetic and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Amino-6-(benzyloxy)hex-4-en-2-ol typically involves several steps, starting from commercially available precursors. One common route involves the protection of functional groups, followed by selective reactions to introduce the amino and benzyloxy groups. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Amino-6-(benzyloxy)hex-4-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s properties.
Substitution: The amino and benzyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(2S,3R)-3-Amino-6-(benzyloxy)hex-4-en-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which (2S,3R)-3-Amino-6-(benzyloxy)hex-4-en-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and benzyloxy groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Amino-6-(benzyloxy)hexane-2-ol: Lacks the double bond, which may affect its reactivity and biological activity.
(2S,3R)-3-Amino-6-(methoxy)hex-4-en-2-ol: Has a methoxy group instead of a benzyloxy group, potentially altering its chemical properties and interactions.
(2S,3R)-3-Amino-6-(benzyloxy)hex-4-en-1-ol: The position of the hydroxyl group is different, which can influence the compound’s reactivity and applications.
Uniqueness
(2S,3R)-3-Amino-6-(benzyloxy)hex-4-en-2-ol is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
330589-39-4 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2S,3R)-3-amino-6-phenylmethoxyhex-4-en-2-ol |
InChI |
InChI=1S/C13H19NO2/c1-11(15)13(14)8-5-9-16-10-12-6-3-2-4-7-12/h2-8,11,13,15H,9-10,14H2,1H3/t11-,13+/m0/s1 |
InChI Key |
DKNPVDOEYAHRAK-WCQYABFASA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C=CCOCC1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C(C=CCOCC1=CC=CC=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



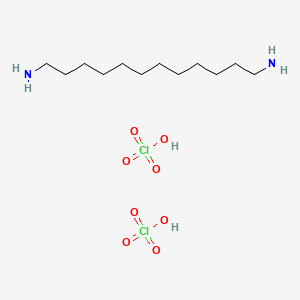
![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)
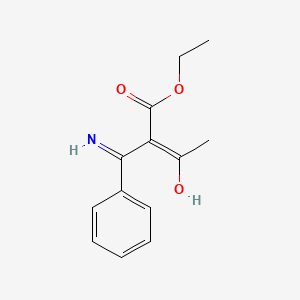
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)

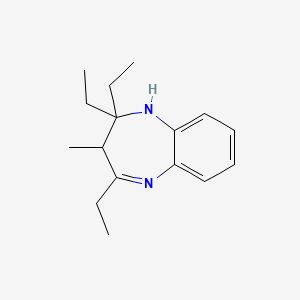
methanone](/img/structure/B14238617.png)
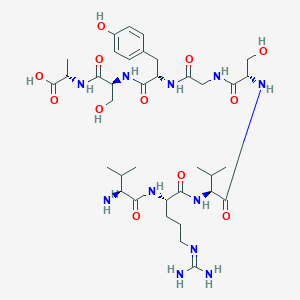

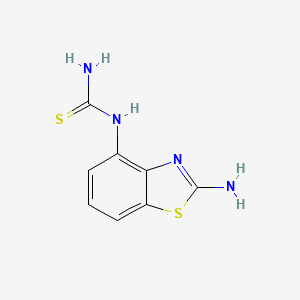
![5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14238638.png)
phosphanium bromide](/img/structure/B14238644.png)
